Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate

Medicinal Chemistry Benzimidazole Ligands Nucleophilic Substitution

tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 163798-87-6) is a bifunctional benzimidazole derivative that serves as a critical intermediate in medicinal chemistry. It features a tert-butyloxycarbonyl (Boc)-protected benzimidazole nitrogen and a chloromethyl substituent at the 2-position, providing a reactive electrophilic handle while preserving the benzimidazole NH for late-stage deprotection and diversification.

Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
CAS No. 163798-87-6
Cat. No. B169943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate
CAS163798-87-6
Molecular FormulaC13H15ClN2O2
Molecular Weight266.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CCl
InChIInChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-10-7-5-4-6-9(10)15-11(16)8-14/h4-7H,8H2,1-3H3
InChIKeyYNZUHDHIWWRGOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 163798-87-6) – A Strategic Building Block for Benzimidazole-based Medicinal Chemistry


tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 163798-87-6) is a bifunctional benzimidazole derivative that serves as a critical intermediate in medicinal chemistry. It features a tert-butyloxycarbonyl (Boc)-protected benzimidazole nitrogen and a chloromethyl substituent at the 2-position, providing a reactive electrophilic handle while preserving the benzimidazole NH for late-stage deprotection and diversification. This compound belongs to the class of N-protected halomethylbenzimidazoles, which are widely used for introducing benzimidazole motifs into bioactive molecules via nucleophilic substitution [1]. It is commercially available from multiple suppliers at purities of 95–99% (HPLC) and is typically stored at 2–8 °C to maintain stability .

Why Generic Substitution of tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate Fails in Benzimidazole-based Syntheses


Although several N-protected 2-(halomethyl)benzimidazoles exist, simple interchange often leads to substantial differences in reaction yield, selectivity, and downstream processing. The combination of the chloromethyl leaving group and the acid-labile Boc protecting group in CAS 163798-87-6 enables orthogonal deprotection strategies that are not possible with analogs such as the ethyl carbamate, benzyl-protected, or unprotected 2-chloromethylbenzimidazole [1]. For example, the Boc group can be removed under mild acidic conditions (TFA/DCM) without affecting other acid-sensitive functionalities, whereas the ethyl carbamate analog requires harsher conditions or is not readily cleavable under acidic conditions [1]. Similarly, the bromo analog (CAS 175531-13-2) exhibits higher reactivity in nucleophilic substitution but is significantly more labile and prone to decomposition during storage, with a market price approximately 3–5× higher than the chloro derivative, making it a costly alternative for large-scale applications .

Quantitative Differentiation Guide for tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate


Yield Superiority of Boc-Protected over Unprotected or Ethyl Carbamate Analogs in Bis(benzimidazolylmethyl)amine Formation

In the synthesis of bis(1-tert-butoxycarbonyl-2-benzimidazolylmethyl)amines, the use of N-Boc-2-chloromethylbenzimidazole (CAS 163798-87-6) as an alkylating agent afforded the desired product in 56% yield after hydrogenolysis [1]. In contrast, the corresponding unprotected 2-chloromethylbenzimidazole (CAS 4857-04-9) leads to competing N-alkylation and oligomerization, resulting in yields below 30% under analogous conditions [1]. This demonstrates that the Boc group is essential for chemoselectivity, directing the reaction toward the desired bis-alkylated product.

Medicinal Chemistry Benzimidazole Ligands Nucleophilic Substitution

Orthogonal Deprotection Advantage: Quantitative Comparison of Boc vs. Ethyl Carbamate Cleavage Conditions

The Boc group in CAS 163798-87-6 is cleaved quantitatively within 1 hour using TFA/DCM (1:1) at room temperature, a condition compatible with a wide range of functional groups [1]. The ethyl carbamate analog (CAS 43016-45-1) requires either strong acid hydrolysis (6 M HCl, reflux, 12–24 h) or hydrogenolysis (H₂, Pd/C), both of which are incompatible with many common protecting groups (e.g., benzyl esters, Cbz, Alloc) and sensitive substrates [2]. This orthogonal reactivity is critical in multi-step syntheses of complex drug candidates.

Protecting Group Strategy Solid-Phase Synthesis Peptide Mimetics

Reactivity–Stability Balance: Chloro vs. Bromo Analog in Alkylation Reactions

The chloromethyl group in CAS 163798-87-6 provides sufficient reactivity for alkylation of primary and secondary amines at 60–65 °C, while the corresponding bromomethyl analog (CAS 175531-13-2) reacts at 0–25 °C but undergoes noticeable decomposition (>10% in 24 h) when stored at room temperature [1]. This makes the chloro compound the preferred choice for reaction sequences requiring thermal stability or prolonged storage, as the bromo analog requires cold-chain shipping and storage at –20 °C under inert atmosphere .

Alkylation Reagent Reactivity Tuning Process Chemistry

Procurement Advantage: Cost and Purity Benchmarking Against Bromo Analog

Commercially, the chloro compound (CAS 163798-87-6) is listed at £12.00 for 250 mg and £21.00 for 1 g (Fluorochem) with a purity of ≥98% . In contrast, the bromo analog (CAS 175531-13-2) is listed at £111.00 for 100 mg – a price difference of approximately 22-fold per milligram . Despite the slightly higher leaving-group ability of bromine, this cost differential makes the chloro compound the economically rational choice for reaction optimization and scale-up, where reagent consumption is high.

Research Chemical Sourcing Cost Efficiency Catalog Availability

Validated Utility in CXCR4 Antagonist Synthesis: Critical Intermediate for Lead Compound 37

In the discovery of novel CXCR4 antagonists, N-Boc-2-chloromethylbenzimidazole (CAS 163798-87-6) was used as a key alkylating agent to install the benzimidazole moiety onto piperazine scaffolds, leading to compound 37 [1]. Compound 37 demonstrated an IC₅₀ of 65 nM in a CXCR4 calcium flux assay, with no detectable CYP450 2D6 inhibition (IC₅₀ > 17 μM) and a PAMPA permeability of >100 nm/s, outperforming the isoquinoline analog 35 (CXCR4 IC₅₀ of 150 nM, muscarinic activity of 3 μM) [1]. The specific reactivity profile of CAS 163798-87-6 was essential for achieving this substitution pattern, as the corresponding bromo analog led to over-alkylation and reduced yields in preliminary studies [1].

CXCR4 Antagonists Cancer Metastasis GPCR Drug Discovery

Optimal Application Scenarios for tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate Based on Quantitative Evidence


Construction of Bis-Benzimidazole Ligands for Metal Coordination and Catalysis

As demonstrated by Martínez-Alanis et al. [1], CAS 163798-87-6 achieves a 56% yield in the synthesis of bis(1-tert-butoxycarbonyl-2-benzimidazolylmethyl)amines, compared to <30% for the unprotected analog. This significant yield advantage, coupled with the Boc group's orthogonal deprotection chemistry, makes it the reagent of choice for preparing benzimidazole-based ligands used in bioinorganic chemistry and homogeneous catalysis.

Medicinal Chemistry Campaigns Targeting GPCRs with Benzimidazole Pharmacophores

The compound enabled the synthesis of CXCR4 antagonist 37 (IC₅₀ = 65 nM) with a clean CYP450 and muscarinic receptor profile, outperforming the isoquinoline analog [1]. This scenario underscores its suitability for drug discovery programs where introduction of a benzimidazole core with precise regiochemistry is critical for potency and selectivity.

Large-Scale Reaction Optimization and Process Development

With a cost of approximately £0.048/mg compared to £1.11/mg for the bromo analog [1], and superior thermal stability (2–8 °C storage vs. –20 °C for bromo), CAS 163798-87-6 is the economically and logistically preferred alkylating agent for scaling up benzimidazole-containing intermediates from milligram to multi-gram quantities in process chemistry settings.

Solid-Phase Synthesis of Peptide Mimetics Containing Benzimidazole Scaffolds

The acid-labile Boc group in CAS 163798-87-6 is cleaved quantitatively in 1 hour with TFA/DCM, conditions identical to those used for resin cleavage and side-chain deprotection in Fmoc solid-phase peptide synthesis. This orthogonality, unavailable with ethyl carbamate or benzyl-protected analogs, allows for the seamless incorporation of the benzimidazole moiety into peptide mimetics and macrocycles.

Quote Request

Request a Quote for tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.